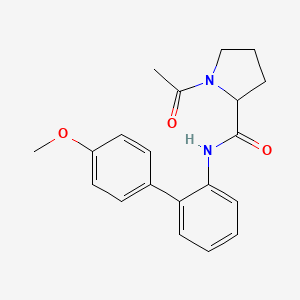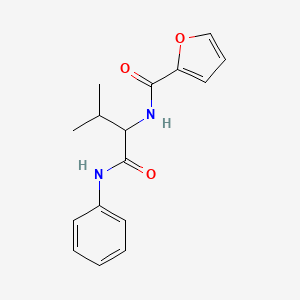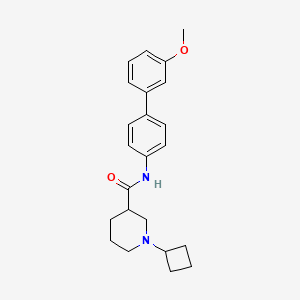
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide, also known as CHIR99021, is a potent and selective inhibitor of glycogen synthase kinase-3 (GSK-3). It is widely used in scientific research for its ability to promote the self-renewal and pluripotency of stem cells, as well as its potential therapeutic applications in the treatment of various diseases.
Mecanismo De Acción
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is a selective and potent inhibitor of GSK-3, which plays a critical role in regulating various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting GSK-3, this compound activates the Wnt signaling pathway, which promotes the self-renewal and pluripotency of stem cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on stem cells, including the upregulation of pluripotency markers and the downregulation of lineage-specific markers. It has also been shown to enhance the survival and proliferation of stem cells, as well as their ability to differentiate into various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide is its ability to promote the self-renewal and pluripotency of stem cells, which is essential for many scientific research applications. In addition, this compound is highly selective and potent, which reduces the risk of off-target effects. However, one of the limitations of this compound is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are many potential future directions for the use of 2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide in scientific research. One area of focus is the development of new stem cell-based therapies for various diseases, including neurological disorders, cardiovascular disease, and liver disease. Another area of focus is the optimization of this compound synthesis and formulation to reduce costs and improve efficacy. Finally, further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various fields of medicine and biology.
Métodos De Síntesis
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide can be synthesized through a multi-step process involving the reaction of 5-chloroindole with various reagents, including 2-bromoethylamine hydrobromide, sodium hydride, and 2-(2-hydroxyphenyl)acetic acid. The final product is obtained through purification by column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
2-(5-chloro-1H-indol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide has been extensively studied for its effects on stem cell biology and differentiation. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs) by inhibiting GSK-3, a key regulator of the Wnt signaling pathway. In addition, this compound has been used to generate various cell types, including neural progenitor cells, cardiomyocytes, and hepatocytes, for potential therapeutic applications.
Propiedades
IUPAC Name |
2-(5-chloroindol-1-yl)-N-(2-hydroxy-2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c19-15-6-7-16-14(10-15)8-9-21(16)12-18(23)20-11-17(22)13-4-2-1-3-5-13/h1-10,17,22H,11-12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSWCDEAYTAUJBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)CN2C=CC3=C2C=CC(=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3,4-difluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6055987.png)
![3-(4-fluorophenyl)-7-(3-methoxypropyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6055995.png)
![2-ethoxyethyl 4-[(2-chloro-4-nitrobenzoyl)amino]benzoate](/img/structure/B6056001.png)
![ethyl 2-[(4-tert-butylbenzoyl)amino]-5-[4-(methoxycarbonyl)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6056008.png)
![3-(4-chlorophenyl)-3-[(4-fluorobenzoyl)amino]propanoic acid](/img/structure/B6056016.png)
![1-(3-imidazo[1,2-a]pyridin-2-ylpropanoyl)-N-phenyl-3-piperidinamine](/img/structure/B6056019.png)

![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]-2-methylpropyl 4-bromobenzoate](/img/structure/B6056034.png)
![2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-6-methyl-5-(3-methylbutyl)-4(3H)-pyrimidinone](/img/structure/B6056042.png)

![3-butyl-1-methyl-4-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-2-piperazinone](/img/structure/B6056072.png)
![N-(1-cyclopropylethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B6056083.png)
![1,3-benzodioxol-5-yl[1-(1H-indol-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6056090.png)
